molecular formula C18H28N2O2 B2723944 tert-Butyl (2-phenyl-2-(piperidin-4-yl)ethyl)carbamate CAS No. 2241128-67-4

tert-Butyl (2-phenyl-2-(piperidin-4-yl)ethyl)carbamate

Cat. No. B2723944
CAS RN: 2241128-67-4
M. Wt: 304.434
InChI Key: UOYGZLTXSRLIBV-UHFFFAOYSA-N
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Description

Tert-Butyl (2-phenyl-2-(piperidin-4-yl)ethyl)carbamate, also known as TBPC, is a chemical compound that has gained significant attention in recent years due to its potential applications in the field of neuroscience. TBPC is a carbamate derivative that has been shown to possess various biological activities, including neuroprotective and cognitive-enhancing effects.

Scientific Research Applications

Synthesis and Chemical Transformations

tert-Butyl (2-phenyl-2-(piperidin-4-yl)ethyl)carbamate serves as an intermediate in the synthesis of complex molecules and demonstrates versatility in chemical transformations. The compound's applications extend from asymmetric Mannich reactions to the formation of N-(Boc) nitrone equivalents, highlighting its utility in organic synthesis. For instance, tert-butyl phenyl(phenylsulfonyl)methylcarbamate is utilized in asymmetric Mannich reactions to produce chiral amino carbonyl compounds, showcasing its role in the synthesis of enantiomerically pure substances (J. Yang, S. Pan, B. List, 2009). Additionally, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been identified as the first class of N-(Boc) nitrone equivalents, indicating their significance as building blocks in organic chemistry due to their reactivity and transformation capabilities (Xavier Guinchard, Yannick Vallée, Jean-Noël Denis, 2005).

Crystalline Structure and Characterization

The crystalline structure and characterization of tert-butyl carbamate derivatives have been extensively studied, providing insights into their physical and chemical properties. For example, tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and its iodine counterpart are part of a family of compounds that exhibit unique crystal structures due to the presence of bifurcated N—H⋯O hydrogen and C—X⋯O halogen bonds, showcasing the compound's potential in structural chemistry (P. Baillargeon et al., 2017). This detailed understanding of their molecular arrangement underscores the importance of tert-butyl carbamates in the study of molecular interactions and crystal engineering.

Biological Activity and Pharmacological Intermediates

Several studies focus on the synthesis of tert-butyl carbamate derivatives as intermediates for biologically active compounds, highlighting their importance in the development of new pharmaceuticals. For instance, tert-butyl 5-amino-4 ((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate is an essential intermediate in the synthesis of omisertinib (AZD9291), a medication used in cancer treatment, emphasizing the compound's role in medicinal chemistry and drug development (Bingbing Zhao et al., 2017).

properties

IUPAC Name

tert-butyl N-(2-phenyl-2-piperidin-4-ylethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)20-13-16(14-7-5-4-6-8-14)15-9-11-19-12-10-15/h4-8,15-16,19H,9-13H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYGZLTXSRLIBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1CCNCC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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